molecular formula C19H17N3O2 B2461814 1-{[(anilinocarbonyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole CAS No. 860612-29-9

1-{[(anilinocarbonyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole

Cat. No. B2461814
CAS RN: 860612-29-9
M. Wt: 319.364
InChI Key: NJLYNWZIRWDLSC-OQKWZONESA-N
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Description

“1-{[(anilinocarbonyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole” is a derivative of carbazole . Carbazole derivatives have been associated with a broad spectrum of biological activity, including antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activity .


Synthesis Analysis

The synthesis of carbazole derivatives involves the treatment of tetrahydrocarbazole with a range of oxidizing reagents, including hypervalent iodine compounds, hydrogen peroxide, organic hydroperoxides, selenium (IV) oxide, and pyridinium chlorocromate . The starting tetrahydrocarbazoles that differed by the type and position of substituents in the aromatic ring were obtained in reactions of substituted phenylhydrazines with cyclohexanone according to the Fischer method .


Molecular Structure Analysis

The molecular structure of “1-{[(anilinocarbonyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole” is complex, with a tricyclic system that includes a partially saturated ring . The structure also features oxygenated or amine-containing substituents at position 1 of the partially saturated ring .


Chemical Reactions Analysis

The chemical reactions of “1-{[(anilinocarbonyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole” involve oxidation processes . Depending on the nature of the selected oxidant, the oxidation of substituted 2,3,4,9-tetrahydro-1H-carbazoles can lead to the formation of 2,3,4,9-tetrahydro-1H-carbazol-1-ones or 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones .

Scientific Research Applications

properties

IUPAC Name

[(E)-2,3,4,9-tetrahydrocarbazol-1-ylideneamino] N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c23-19(20-13-7-2-1-3-8-13)24-22-17-12-6-10-15-14-9-4-5-11-16(14)21-18(15)17/h1-5,7-9,11,21H,6,10,12H2,(H,20,23)/b22-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJLYNWZIRWDLSC-OQKWZONESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=NOC(=O)NC3=CC=CC=C3)C1)NC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(/C(=N/OC(=O)NC3=CC=CC=C3)/C1)NC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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